molecular formula C9H11BrFN B1528370 (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine CAS No. 1242156-92-8

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine

Cat. No.: B1528370
CAS No.: 1242156-92-8
M. Wt: 232.09 g/mol
InChI Key: KMFPUJLTLWPLJK-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine is an organic compound that features a bromine, fluorine, and methyl group attached to a phenyl ring, with a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromo-3-fluoro-5-methylbenzene.

    Nitration: The starting material undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Dimethylation: Finally, the amine group is dimethylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Biological Studies: It is used in studies to understand its interaction with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-fluoro-5-methyl-phenyl)-methyl-amine
  • 4-Bromo-3-fluoro-5-methylaniline

Uniqueness

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a dimethylamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

The compound (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies from diverse sources.

Chemical Structure and Properties

The molecular formula for this compound is C9H10BrFC_9H_{10}BrF with a molecular weight of approximately 233.08 g/mol. The chemical structure features a bromine atom at the para position, a fluorine atom at the meta position, and a methyl group at the ortho position relative to the amine group.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity
  • Anticancer Activity
  • Enzyme Inhibition

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

A study reported the MIC values of various derivatives of related compounds against Salmonella typhi:

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d 6.25 12.5

Compound 5d demonstrated the highest potency, indicating that structural modifications can significantly enhance antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been assessed through cytotoxicity assays against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Cytotoxicity Results

In vitro studies showed that this compound exhibits cytotoxic effects with IC50 values suggesting effective inhibition of cell proliferation:

Cell LineIC50 Value (µM)
A54915
HeLa20

These results indicate that the compound could be a candidate for further development in cancer therapy .

Enzyme Inhibition Studies

Enzyme kinetics studies revealed that this compound acts as an inhibitor for certain enzymes, notably alkaline phosphatase.

Kinetic Parameters

The IC50 value for enzyme inhibition was determined to be approximately:

EnzymeIC50 ± SEM (µM)
Alkaline Phosphatase1.469 ± 0.02

This suggests strong inhibitory activity, making it a potential lead compound for therapeutic applications targeting enzymatic pathways involved in disease processes .

Case Studies and Literature Review

Several studies have documented the biological activities of related compounds, emphasizing structure-activity relationships (SAR). The presence of halogen substituents like bromine and fluorine has been correlated with enhanced biological activity across various studies.

Notable Findings

  • Compounds with para-halogen substitutions showed improved anticonvulsant and anticancer activities compared to their non-substituted counterparts.
  • The incorporation of electron-withdrawing groups has been linked to increased potency in antibacterial assays .

Properties

IUPAC Name

4-bromo-3-fluoro-N,N,5-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-6-4-7(12(2)3)5-8(11)9(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFPUJLTLWPLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3-Fluoro-5-methyl-phenyl)-dimethyl-amine (2.82 g, 18.4 mmol) in acetonitrile (28 mL) were sequentially added ammonium acetate (0.142 g, 1.84 mmol) and a solution of N-bromosuccinimide (3.27 g, 18.4 mmol) in acetonitrile (23 mL) drop-wise at 0° C. After 1 h., at r.t., the solvent was switched to EtOAc, and the solution was washed with saturated NaHCO3 (aq), dried (MgSO4), filtered, and concentrated in vacuo to give an orange, oily residue. Purification of this oil by flash chromatography (SiO2, 5% EtOAc/Hexanes) gave (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine as an ivory solid (3.96 g, 93%).
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
0.142 g
Type
reactant
Reaction Step Two
Quantity
3.27 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
solvent
Reaction Step Five
Quantity
23 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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